

Reactive Violet 5: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Reactive Violet 5*

Cat. No.: *B1142343*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Reactive Violet 5**, a versatile amine-reactive dye. The following sections detail its nomenclature, chemical properties, and its primary application in the crucial process of distinguishing live from dead cells in research settings. This guide offers detailed experimental protocols for cell viability analysis and includes visual workflows to facilitate understanding and implementation in the laboratory.

Synonyms and Alternative Names

Reactive Violet 5 is known by a variety of synonyms and trade names in scientific literature and commercial products. Understanding these alternative names is crucial for identifying this dye across different suppliers and publications.

Identifier Type	Name/Value
Common Name	Reactive Violet 5
C.I. Name	C.I. Reactive Violet 5[1]
C.I. Number	18097[1][2]
CAS Number	12226-38-9[1][2][3][4][5]
Trade Names	Remazol Brilliant Violet 5R[5]
Adizol Violet 5R	
Akreact Violet 5R[6]	
Ambifix Violet V5R[6]	
Apollozol Violet 5R[6]	
Assofix Violet 5R[6]	
Benzasol Violet 5R[6]	
Bright Violet 4KT[6]	
Chemifix Violet V5R[6]	
Cosmozol Violet 5R[6]	
Drimarene Brilliant Violet S-5R[6]	
Everzol Brilliant Violet 5R[6]	
Goldazol Brilliant Violet 5R[6]	
Orco Reactive Violet R5R 120%[1]	
Reactive Violet KN-4R[1][2][6]	
IUPAC Name	trisodium;5-acetamido-4-hydroxy-3-[[2-hydroxy-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]napht halene-2,7-disulfonate

Chemical and Physical Properties

Reactive Violet 5 is a single azo, metal complex dye.[1] Its key chemical and physical properties are summarized below, providing essential information for its handling, storage, and application in experimental settings.

Property	Value
Molecular Formula	C ₂₀ H ₁₆ N ₃ Na ₃ O ₁₅ S ₄ [1][3]
Molecular Weight	735.59 g/mol [1][2]
Appearance	Purple-brown powder[4]
Solubility	Soluble in water.[4] At 50°C, the solubility is 100g/L.[4]
Reactive Group	Vinyl Sulfone

Core Application: Live/Dead Cell Discrimination

The primary application of **Reactive Violet 5** in a research context is for the discrimination of live and dead cells, a critical step for accurate data analysis in techniques like flow cytometry and fluorescence microscopy. As an amine-reactive dye, its mechanism of action is based on the integrity of the cell membrane.

- **Live Cells:** In viable cells with intact plasma membranes, the dye is largely excluded from the cell's interior. It can only react with the limited number of primary amines on the cell surface, resulting in dim fluorescence.
- **Dead Cells:** In cells with compromised membranes, a hallmark of cell death, the dye can enter the cytoplasm. Here, it covalently binds to the abundant intracellular proteins, leading to a significantly brighter fluorescent signal.

This covalent linkage is stable and can withstand fixation and permeabilization procedures, making **Reactive Violet 5** and similar dyes compatible with subsequent intracellular staining protocols.

Figure 1: Mechanism of live/dead cell discrimination by **Reactive Violet 5**.

Experimental Protocols

While specific protocols explicitly naming "**Reactive Violet 5**" for biological staining are not widespread in the literature, the following are detailed, generalized protocols for the use of amine-reactive violet dyes for cell viability analysis. These protocols are directly applicable to **Reactive Violet 5**.

Titration of the Viability Dye

It is crucial to titrate the dye to determine the optimal concentration for each specific cell type and experimental condition. The goal is to achieve the best separation between live and dead cell populations with minimal background staining on live cells.

Methodology:

- **Prepare a Cell Suspension:** Create a mixed population of live and dead cells. This can be achieved by heat-treating a portion of the cells (e.g., at 56-65°C for 5-10 minutes) and then mixing them with live cells.
- **Prepare Dye Dilutions:** Prepare a series of dilutions of the **Reactive Violet 5** stock solution in a protein-free buffer such as PBS. A typical starting range is a 1:250 to 1:4000 dilution.
- **Stain Cells:** Aliquot approximately 1×10^6 cells for each dilution and an unstained control. Add the diluted dye to each tube and incubate for 20-30 minutes at room temperature, protected from light.
- **Wash and Analyze:** Wash the cells twice with a buffer containing protein (e.g., PBS with 2% FBS) to stop the reaction. Analyze the cells by flow cytometry.
- **Determine Optimal Concentration:** The optimal concentration is the one that provides the best stain index (separation between the mean fluorescence intensity of the positive and negative populations) with the lowest fluorescence on the live cell population.

Staining Protocol for Suspension Cells (Flow Cytometry)

- **Cell Preparation:** Harvest cells and wash them once with a protein-free and azide-free buffer (e.g., PBS). Resuspend the cells at a concentration of 1×10^6 cells/mL in the same buffer.

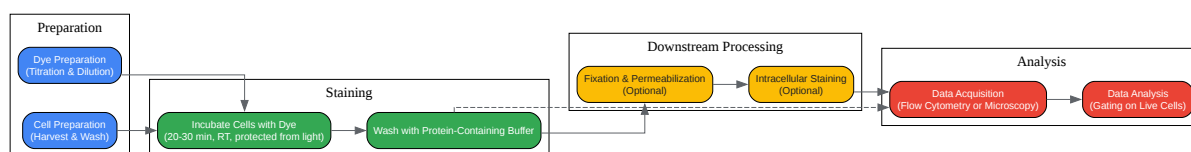
- **Staining:** Add the pre-titrated optimal concentration of **Reactive Violet 5** to the cell suspension. Vortex immediately to ensure even mixing.
- **Incubation:** Incubate the cells for 20-30 minutes at room temperature, protected from light.
- **Washing:** Add a buffer containing protein (e.g., PBS with 2% FBS) to stop the reaction and wash the cells. Centrifuge at 300-400 x g for 5 minutes and discard the supernatant. Repeat the wash step.
- **Subsequent Staining (Optional):** If performing subsequent intracellular staining, proceed with fixation and permeabilization steps according to standard protocols.
- **Data Acquisition:** Resuspend the final cell pellet in a suitable buffer for flow cytometry analysis. Acquire data using a flow cytometer equipped with a violet laser (excitation ~405 nm) and an appropriate emission filter (typically around 450/50 nm).

Staining Protocol for Adherent Cells (Fluorescence Microscopy)

- **Cell Preparation:** Gently wash the adherent cells cultured on coverslips or in imaging plates with PBS.
- **Staining:** Add the pre-titrated optimal concentration of **Reactive Violet 5**, diluted in a protein-free buffer, to the cells.
- **Incubation:** Incubate for 20-30 minutes at room temperature, protected from light.
- **Washing:** Aspirate the dye solution and wash the cells three times with PBS.
- **Fixation (Optional):** For endpoint assays or subsequent immunofluorescence, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS) for 15-20 minutes at room temperature.
- **Imaging:** Mount the coverslips with an appropriate mounting medium and image using a fluorescence microscope with filter sets suitable for violet excitation and emission.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for cell viability analysis using an amine-reactive violet dye like **Reactive Violet 5**, from cell preparation to data analysis.



[Click to download full resolution via product page](#)

Figure 2: Experimental workflow for cell viability staining.

Data Presentation and Interpretation

Data from viability staining experiments are typically presented as histograms or dot plots. In a histogram, two distinct peaks should be visible: a dim peak representing the live cell population and a bright peak representing the dead cell population. In a dot plot, the viability stain is plotted against a forward scatter or another marker to clearly separate the live and dead populations for subsequent gating and analysis. It is essential to include proper controls, such as an unstained sample to define the negative population and single-color controls for compensation in multicolor flow cytometry experiments.

Safety and Handling

Reactive Violet 5 is a laboratory chemical and should be handled with appropriate personal protective equipment, including gloves, lab coat, and eye protection. It is supplied as a powder and care should be taken to avoid inhalation of the dust. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.^{[1][3][4]} Store the dye in a dry, dark place as recommended by the manufacturer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Amine-Reactive Dyes for Dead Cell Discrimination in Fixed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. manuals.plus [manuals.plus]
- 3. benchchem.com [benchchem.com]
- 4. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Reactive Violet 5: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1142343#synonyms-and-alternative-names-for-reactive-violet-5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com